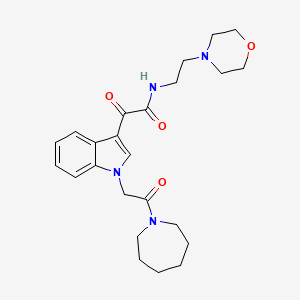
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a complex organic molecule characterized by an indole moiety, an azepane ring, and morpholino and oxoacetamide functionalities. Its structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula: C31H36N4O5S
- Molecular Weight: 576.71 g/mol
- CAS Number: [specific CAS number if available]
This compound's intricate structure allows it to engage in various biochemical interactions, making it a candidate for further biological evaluation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The indole moiety is known for its role in binding to various receptors, while the azepane and morpholino groups may enhance its binding affinity and selectivity.
Potential Targets:
- Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors: It could modulate signaling pathways by interacting with neurotransmitter receptors or other cell surface proteins.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity: Compounds containing indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells. For example, studies have highlighted the efficacy of indole-based compounds against breast cancer cell lines.
- Antiviral Properties: The potential for antiviral activity has also been noted, with some indole derivatives demonstrating effectiveness against viral infections through inhibition of viral replication.
Case Studies
-
Anticancer Activity:
- A study evaluating the effects of indole derivatives on various cancer cell lines found that modifications to the indole structure can significantly enhance cytotoxicity. The introduction of azepane and morpholino groups was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells.
-
Antiviral Studies:
- Research has shown that certain indole derivatives can inhibit viral enzymes, leading to reduced viral loads in infected cells. The specific mechanisms often involve interference with viral replication processes.
Biological Activity Summary
| Activity Type | Biological Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Research Study 1] |
| Antiviral | Inhibits viral replication | [Research Study 2] |
| Enzyme Inhibition | Modulates enzyme activity | [Research Study 3] |
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2-morpholin-4-ylethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c29-22(27-10-5-1-2-6-11-27)18-28-17-20(19-7-3-4-8-21(19)28)23(30)24(31)25-9-12-26-13-15-32-16-14-26/h3-4,7-8,17H,1-2,5-6,9-16,18H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGSGAGIYYOXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














